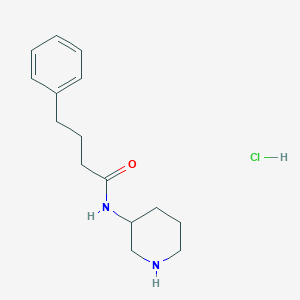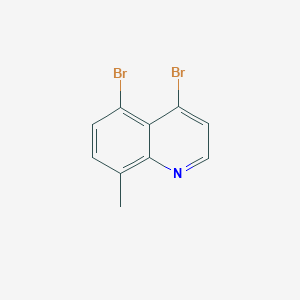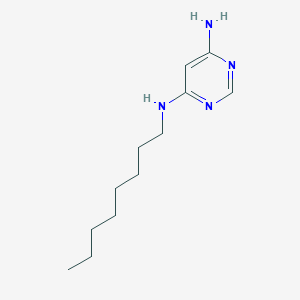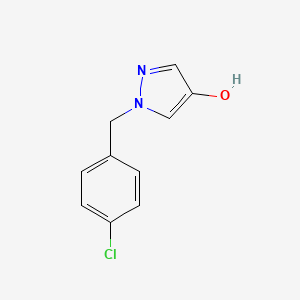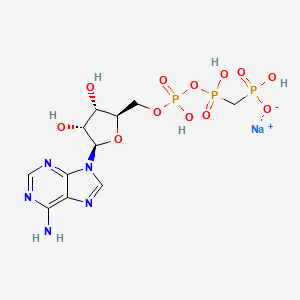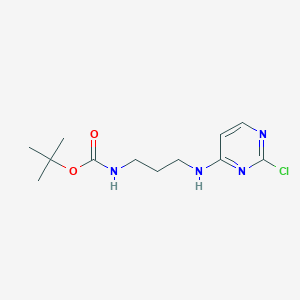
Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photocatalysis and Synthesis
- Photoredox-Catalyzed Aminations : A study by Wang et al. (2022) demonstrated the use of a related compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the assembly of 3-aminochromones under mild conditions, which can then be transformed into diverse amino pyrimidines, broadening the applications of this photocatalytic protocol (Wang et al., 2022).
Medicinal Chemistry
- Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. They modified the core pyrimidine moiety and other positions, leading to compounds with anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemical Synthesis
- Diels-Alder Reactions : Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamate derivatives. This study highlights the use of tert-butyl carbamate in facilitating complex chemical transformations (Padwa et al., 2003).
- Palladium-Catalyzed Amination : Scott (2006) reported a one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This method allowed for the efficient synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).
Crystallography and Material Science
- Crystal Structures of Diacetylenes : Baillargeon et al. (2017) analyzed tert-butyl carbamate derivatives in the context of crystal structures, focusing on hydrogen and halogen bonding involving carbonyl groups. This study provides insights into the molecular interactions and packing of such compounds in crystals (Baillargeon et al., 2017).
Catalysis and Reaction Optimization
- N-tert-Butoxycarbonylation of Amines : Chankeshwara and Chakraborti (2006) explored the use of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines. This method efficiently converted various amines to N-tert-butyl-carbamates under mild, solvent-free conditions (Chankeshwara & Chakraborti, 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGWFNAEGDYVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



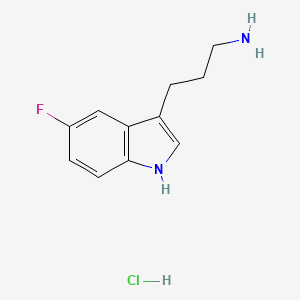

![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)
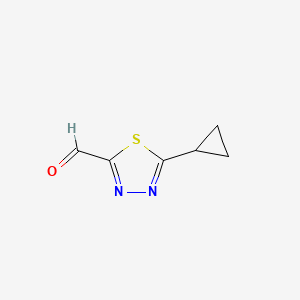
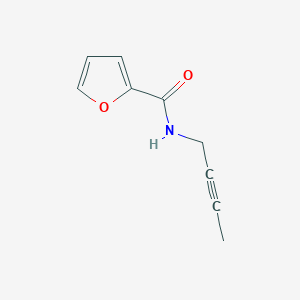
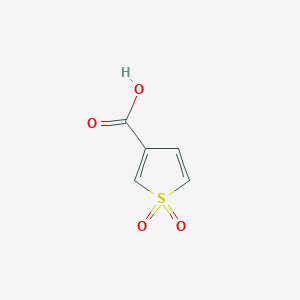
![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)


